molecular formula C9H5Cl2FN2O B2392756 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 926206-64-6

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B2392756
CAS No.: 926206-64-6
M. Wt: 247.05
InChI Key: HVJUVYHNDLTKFM-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of chlorine, fluorine, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, amines, or thioethers.

    Oxidation products: Oxidized derivatives with additional functional groups.

    Reduction products: Reduced forms with altered oxidation states.

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological studies: Employed as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, leading to different reactivity and applications.

    5-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole: Contains a methyl group instead of chloromethyl, affecting its chemical properties.

Uniqueness

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2O/c10-4-7-13-9(15-14-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJUVYHNDLTKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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